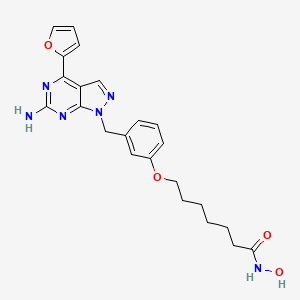
Di-n-dodecyl Phthalate-3,4,5,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-n-dodecyl Phthalate-3,4,5,6-d4 is a deuterium-labeled compound, specifically a phthalate ester, where the hydrogen atoms at positions 3, 4, 5, and 6 on the aromatic ring are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Di-n-dodecyl Phthalate-3,4,5,6-d4 typically involves the deuteration of Di-n-dodecyl Phthalate. The process includes the use of deuterated reagents and catalysts to replace the hydrogen atoms with deuterium. One common method involves the use of deuterated solvents and deuterium gas under specific reaction conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and isotopic enrichment. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
Di-n-dodecyl Phthalate-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phthalate derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products Formed
The major products formed from these reactions include various phthalate derivatives, alcohols, and substituted aromatic compounds .
Applications De Recherche Scientifique
Di-n-dodecyl Phthalate-3,4,5,6-d4 is used in a wide range of scientific research applications:
Chemistry: It serves as a standard in analytical chemistry for the quantification of phthalates using techniques like gas chromatography-mass spectrometry (GC-MS)
Biology: The compound is used in biological studies to trace metabolic pathways and understand the behavior of phthalates in biological systems
Mécanisme D'action
The mechanism of action of Di-n-dodecyl Phthalate-3,4,5,6-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles, making it useful for tracing and quantification in research studies. The compound’s interaction with enzymes and receptors in biological systems helps in understanding the effects and behavior of phthalates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-n-butyl Phthalate-3,4,5,6-d4: Another deuterium-labeled phthalate used in similar research applications.
Di-n-octyl Phthalate-3,4,5,6-d4: Used as a plasticizer and in analytical studies.
Di-n-pentyl Phthalate-3,4,5,6-d4: Employed in the investigation of flame retardants and other industrial applications.
Uniqueness
Di-n-dodecyl Phthalate-3,4,5,6-d4 is unique due to its longer alkyl chain, which provides different physical and chemical properties compared to shorter-chain phthalates. This makes it particularly useful in studies requiring specific solubility and stability characteristics .
Propriétés
Formule moléculaire |
C32H54O4 |
|---|---|
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
didodecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3/i21D,22D,25D,26D |
Clé InChI |
PUFGCEQWYLJYNJ-KHNROQILSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC)[2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400945.png)

![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)
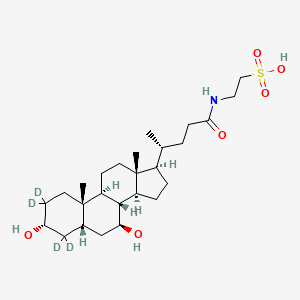
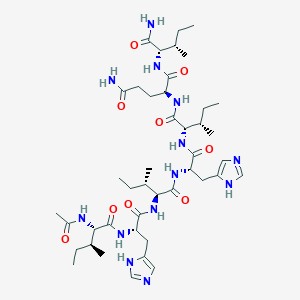
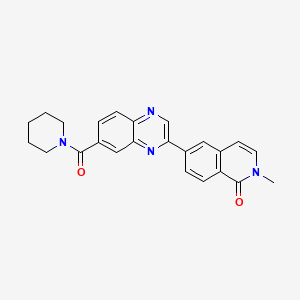

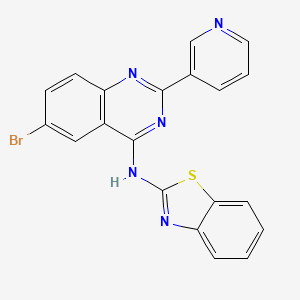
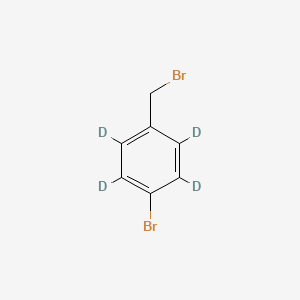

![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)

